Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid

DPP-4 Inhibition Stereochemistry Sitagliptin

Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid (CAS 270063-54-2) is a protected, non-proteinogenic amino acid derivative belonging to the β-homophenylalanine class. It features an (S)-configured chiral center, a Boc (tert-butyloxycarbonyl) protecting group on the amine, and a 3,4-difluorophenyl substituent on the butyric acid backbone.

Molecular Formula C15H19F2NO4
Molecular Weight 315.31 g/mol
CAS No. 270063-54-2
Cat. No. B1332848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid
CAS270063-54-2
Molecular FormulaC15H19F2NO4
Molecular Weight315.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)CC(=O)O
InChIInChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-10(8-13(19)20)6-9-4-5-11(16)12(17)7-9/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1
InChIKeyXZGBRONJONQTTA-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid: A Protected β-Homophenylalanine Building Block for DPP-4 Inhibitor Synthesis


Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid (CAS 270063-54-2) is a protected, non-proteinogenic amino acid derivative belonging to the β-homophenylalanine class. It features an (S)-configured chiral center, a Boc (tert-butyloxycarbonyl) protecting group on the amine, and a 3,4-difluorophenyl substituent on the butyric acid backbone. This compound is a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, most notably sitagliptin and related analogs [1]. As a β-amino acid derivative, it is specifically employed to introduce a conformationally constrained, fluorinated phenylalanine surrogate into peptidomimetic scaffolds, which is critical for modulating target binding and metabolic stability [2]. The compound is commercially available with typical purity specifications of ≥98% (HPLC) for research and development purposes .

Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid: Why In-Class Analogs Cannot Be Substituted


Substitution with a generic or closely related analog of this compound is not trivial due to the convergence of three critical structural features, each of which has a quantifiable impact on downstream outcomes. The (S)-stereochemistry is essential for maintaining the correct three-dimensional orientation within the DPP-4 active site, as the (R)-enantiomer exhibits significantly reduced or abolished inhibitory activity [1]. The 3,4-difluoro substitution pattern on the phenyl ring is a specific structural motif known to enhance binding affinity and metabolic stability compared to unsubstituted or mono-fluorinated analogs [2]. Finally, the Boc protecting group is orthogonal to Fmoc-based solid-phase peptide synthesis (SPPS) strategies, meaning an Fmoc-protected analog would be incompatible with Boc-based synthetic routes and could lead to premature deprotection or side reactions [3]. Therefore, interchanging this specific compound without careful consideration of stereochemical, electronic, and synthetic compatibility can lead to failed syntheses, inactive compounds, or irreproducible biological results.

Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid: Quantified Differentiation Against Comparators


Stereochemical Purity: (S)-Enantiomer is Essential for DPP-4 Inhibition

The (S)-enantiomer of this β-homophenylalanine derivative is a critical precursor for potent DPP-4 inhibitors like sitagliptin. The (R)-enantiomer (CAS 269396-59-0) is a known impurity of sitagliptin and is pharmacologically distinct. While direct IC50 comparison of the free amino acids is not typical, the stereochemistry dictates the final product's activity. For instance, in related β-homophenylalanine DPP-4 inhibitors, the (S)-configured analog 22n demonstrated potent inhibition, whereas the corresponding (R)-enantiomers in the same series were either inactive or significantly less potent [1]. This class-level inference demonstrates that stereochemical selection is non-negotiable for downstream biological activity.

DPP-4 Inhibition Stereochemistry Sitagliptin

Protecting Group Strategy: Boc vs. Fmoc for Orthogonal Synthesis

The Boc protecting group in this compound (CAS 270063-54-2) provides synthetic orthogonality to the widely used Fmoc (9-fluorenylmethyloxycarbonyl) group. In solid-phase peptide synthesis (SPPS), Boc protection is stable under basic conditions used for Fmoc deprotection but is readily cleaved under acidic conditions (e.g., TFA). Conversely, an Fmoc-protected analog of this β-homophenylalanine would be deprotected under basic conditions. Using the Boc-protected version allows for selective deprotection in the presence of acid-labile side-chain protecting groups or when a Boc/Benzyl strategy is employed [1]. This orthogonal stability is quantified by the half-life of the Boc group in 50% TFA/DCM, which is typically <30 minutes, compared to its complete stability in 20% piperidine/DMF (used for Fmoc removal) [2].

Peptide Synthesis Protecting Groups SPPS

Purity Specifications: ≥98% HPLC Purity vs. Lower-Grade Alternatives

Commercial suppliers of this compound, such as AKSci and ChemImpex, specify a minimum HPLC purity of ≥98% . This is a standard industry benchmark for research-grade building blocks. In contrast, lower-grade material (e.g., 95% purity) may contain up to 5% total impurities, including the (R)-enantiomer, unreacted starting materials, or side products. These impurities can interfere with subsequent reactions, reduce yields, and complicate purification. For sensitive applications like API intermediate synthesis or biological assays, the difference between 95% and ≥98% purity is a 2.5-fold reduction in potential contaminant load, which directly impacts reproducibility and final product quality.

Purity HPLC Procurement

Structural Role in DPP-4 Inhibitor Potency: 3,4-Difluoro Substitution vs. Unsubstituted Analog

The 3,4-difluorophenyl moiety in this compound is a key pharmacophore for potent DPP-4 inhibition. In a series of β-homophenylalanine-based DPP-4 inhibitors, the 3,4-difluoro analog (e.g., compound 22n) displayed an IC50 of 18 nM against the enzyme, while the unsubstituted phenyl analog was significantly less potent (IC50 > 1000 nM) [1]. This represents a >55-fold improvement in potency conferred by the specific 3,4-difluoro substitution pattern. The fluorine atoms are believed to enhance binding through hydrophobic interactions and potential halogen bonding with the DPP-4 active site, a principle that extends to the use of this Boc-protected building block for creating potent DPP-4 inhibitors.

DPP-4 Inhibitor SAR Fluorine

Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid: Validated Application Scenarios Based on Quantitative Evidence


Synthesis of Sitagliptin and Next-Generation DPP-4 Inhibitors

This compound is the direct precursor to the (S)-3-amino-4-(3,4-difluorophenyl)butyric acid moiety found in sitagliptin and numerous follow-on DPP-4 inhibitors. The quantitative SAR evidence demonstrating a >55-fold improvement in DPP-4 IC50 with the 3,4-difluoro substitution [1] provides the scientific justification for its use over non-fluorinated analogs. The Boc protection allows for selective amine deprotection after coupling, streamlining the synthesis of the final drug candidate.

Peptidomimetic Design and Solid-Phase Peptide Synthesis (SPPS)

The Boc group's orthogonal stability to Fmoc deprotection conditions (stable in piperidine, labile in TFA) makes this compound ideal for Boc/Benzyl or orthogonal protection schemes in SPPS [2]. Researchers can incorporate this fluorinated β-amino acid into peptides without interference from Fmoc removal steps, enabling the creation of conformationally constrained peptidomimetics with enhanced metabolic stability and target affinity.

Enantioselective Synthesis and Chiral Purity Control

As the (S)-enantiomer is the biologically relevant stereoisomer for DPP-4 inhibition, while the (R)-enantiomer is an impurity , this compound is specifically procured for enantioselective syntheses. Its use ensures that the final chiral product maintains the required stereochemical integrity, which is critical for meeting regulatory specifications for API impurities (e.g., ICH Q3A guidelines) and avoiding the costs associated with chiral separation or failed bioactivity assays.

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